molecular formula C13H13NO B124853 4-(benzyloxy)aniline CAS No. 6373-46-2

4-(benzyloxy)aniline

Cat. No.: B124853
CAS No.: 6373-46-2
M. Wt: 199.25 g/mol
InChI Key: FIIDVVUUWRJXLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)aniline typically involves a two-step process:

Industrial Production Methods: In industrial settings, the synthesis of 4-benzyloxyaniline hydrochloride involves:

    Benzyloxy Glycosylation Reaction: 4-nitrophenol reacts with benzyl chloride in the presence of a catalyst like tetrabutylammonium bromide.

    Reduction Reaction: The intermediate product is reduced using a reducing agent such as tin protochloride.

    Salification Reaction: The final product is obtained through a salification reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(benzyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Aminophenyl benzyl ether
  • 4-Benzyloxy nitrobenzene
  • 2-Benzyloxyaniline

Comparison: 4-(benzyloxy)aniline is unique due to its specific benzyloxy group at the para position, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .

Properties

IUPAC Name

4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDVVUUWRJXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213153
Record name Aniline, p-benzyloxy-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6373-46-2
Record name 4-Benzyloxyaniline
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Record name Aniline, p-benzyloxy-
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Record name 4-Benzyloxyaniline
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Record name Aniline, p-benzyloxy-
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Record name 4-benzyloxyaniline
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Synthesis routes and methods I

Procedure details

Phenol N-mustard is synthesized by to known procedures with modification. Scheme 4 shows the synthetic route for phenol mustard. Treatment of 4-nitrophenol (20) with benzyl chloride or 4-fluoro-1-nitrobenzene (22) with benzyl alcohol in the presence of base (such as NaOH, KOH, Na2CO3, K2CO3 or organic base) gives compound 21, which is converted into 4-benzyloxyaniline (23) by reduction (Fe/CH3COOH or Pd/C, H2). Treatment of 23 with ethylene oxide affords 4-N,N-bis(2-hydroxyethyl)aminophenyl benzyl ether 24.37
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Synthesis routes and methods II

Procedure details

Sodium hydrogen sulphide monohydrate (40 g) was added to a solution of 4-benzyloxynitrobenzene (25 g) in ethanol (800 ml) and the reaction mixture heated under reflux for four hours. The solvent was removed and the residue was treated with water and extracted into ether. The ether extract was dried and evaporated to give 4-benzyloxyaniline which was purified by extraction with hexane.
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Sodium hydrogen sulphide monohydrate
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800 mL
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Synthesis routes and methods III

Procedure details

A 20 g portion of 4-benzyloxyaniline hydrochloride was dissolved in chloroform-methanol and made basic with a solution of 70 mL of 1.25N sodium hydroxide and 70 mL of water. The layers were separated, the aqueous phase extracted with chloroform, the chloroform extracts washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was evaporated to yield 17 g of 4-benzyloxyaniline. A solution of 2 g (0.01 mol) of 4-benzyloxyaniline, 2.26 ml (0.015 mol) of 7-bromoheptanenitrile and 7.6 g (0.05 mol) of cesium fluoride in 20 mL of DMF was stirred and heated at 100° C. for two hours. The reaction was cooled and poured into saturated sodium chloride solution and extracted with ether. The ether extracts were washed three times with saturated sodium chloride solution, dried over magnesium sulfate and concentrated to 2.9 g of oil. The oil was chromatographed on 100 g of silica gel using a gradient from 10-30% ethyl acetate in hexane. There was obtained 2.55 g (85%) of 7-[(4-benzyloxyphenyl)amino]heptanenitrile. The benzyloxy compound was treated with eight parts of 48% HBr at room temperature for 5 hours to yield impure 7-[(4-hydroxyphenyl)amino]heptanenitrile.
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4-benzyloxyaniline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Benzyloxyaniline in the synthesis of Bazedoxifene Acetate, and what are the key reaction steps involved?

A1: 4-Benzyloxyaniline serves as a crucial building block in the multi-step synthesis of Bazedoxifene Acetate, a selective estrogen receptor modulator [, ]. The process involves reacting 4-Benzyloxyaniline with 4'-benzyloxy-2-bromopropiophenone to form 5-benzyloxy-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole [, ]. This intermediate is further modified to obtain Bazedoxifene Acetate.

Q2: How does the structure of 4-Benzyloxyaniline contribute to its activity as an intermediate in the synthesis of N-type calcium channel blockers?

A2: The structure of 4-Benzyloxyaniline allows for its incorporation into a series of 4-(4-benzyloxyphenyl)piperidine derivatives, which exhibit N-type voltage-sensitive calcium channel (VSCC) blocking activity []. Specifically, the presence of the amine group allows for further derivatization and formation of amide bonds, creating a pharmacophore that interacts with the target calcium channels.

Q3: Are there any specific advantages of using 4-Benzyloxyaniline Hydrochloride over 4-Benzyloxyaniline in organic synthesis?

A3: While the provided research does not directly compare the two, converting 4-Benzyloxyaniline to its hydrochloride salt can offer practical advantages in synthesis []. Hydrochloride salts are generally more stable, easier to handle, and often exhibit improved solubility in common reaction solvents. This can lead to increased reaction yields and easier purification steps.

Q4: What are the potential applications of compounds synthesized using 4-Benzyloxyaniline as an intermediate, based on their pharmacological activity?

A4: Research suggests that compounds derived from 4-Benzyloxyaniline, particularly the 4-(4-benzyloxyphenyl)piperidine derivatives, hold potential as therapeutic agents for conditions such as epilepsy and chronic pain []. This is due to their ability to block N-type calcium channels, which play a role in neuronal excitability and pain signaling. Further research is needed to fully explore their therapeutic potential and determine their safety and efficacy in clinical settings.

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